Acide 4-iodocubane-1-carboxylique

Vue d'ensemble

Description

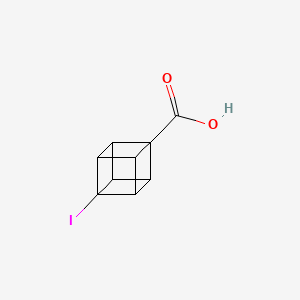

4-Iodocubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The compound is characterized by the presence of an iodine atom and a carboxylic acid group attached to the cubane framework. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of research, including organic synthesis and materials science .

Applications De Recherche Scientifique

4-Iodocubane-1-carboxylic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing more complex cubane derivatives, which are valuable in medicinal chemistry for drug development.

Materials Science: The unique cubic structure of cubane derivatives makes them useful in designing novel materials with specific mechanical and thermal properties.

Medicinal Chemistry: Cubane derivatives are explored as bioisosteres for phenyl rings in drug molecules, potentially enhancing the pharmacokinetic properties of therapeutic agents.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

They can act as proton donors due to the presence of the acidic -COOH group, and can form esters, amides, and anhydrides . The iodine atom in 4-Iodocubane-1-carboxylic acid could potentially influence its reactivity and interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism . The iodine atom in 4-Iodocubane-1-carboxylic acid might also influence its cellular effects.

Molecular Mechanism

Carboxylic acids can participate in various reactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been noted that iodo-substituted systems, such as 4-Iodocubane-1-carboxylic acid, can be more impact sensitive, leading to more rapid thermodecomposition .

Metabolic Pathways

Carboxylic acids are involved in various metabolic pathways, including the tricarboxylic acid (TCA) cycle .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocubane-1-carboxylic acid typically involves the iodination of cubane derivatives followed by carboxylation. One common method includes the use of methyl-4-iodocubane-1-carboxylate as a precursor, which undergoes hydrolysis to yield the desired carboxylic acid . The reaction conditions often involve the use of liquid ammonia and dimethylsulphoxide as solvents, with irradiation to facilitate the nucleophilic substitution reactions .

Industrial Production Methods: While industrial-scale production methods for 4-Iodocubane-1-carboxylic acid are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Iodocubane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as arylthiolate and diphenylphosphanide ions, under photoinduced conditions.

Oxidation and Reduction: The carboxylic acid group can participate in redox reactions, although specific examples for this compound are less documented.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like arylthiolate and diphenylphosphanide ions in the presence of liquid ammonia and dimethylsulphoxide under irradiation.

Oxidation: Typical oxidizing agents for carboxylic acids include potassium permanganate and chromium trioxide.

Major Products:

Comparaison Avec Des Composés Similaires

1,4-Diiodocubane: Another iodinated cubane derivative with similar reactivity but different substitution patterns.

Methyl-4-iodocubane-1-carboxylate: A precursor in the synthesis of 4-Iodocubane-1-carboxylic acid.

Cubane-1,4-dicarboxylic acid: A cubane derivative with two carboxylic acid groups, offering different reactivity and applications.

Uniqueness: 4-Iodocubane-1-carboxylic acid is unique due to its specific substitution pattern, combining the reactivity of both the iodine atom and the carboxylic acid group. This dual functionality allows for diverse chemical transformations and applications in various fields of research .

Activité Biologique

4-Iodocubane-1-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structural Characteristics

4-Iodocubane-1-carboxylic acid is characterized by its cubane structure, which is a highly symmetrical hydrocarbon framework. The presence of the carboxylic acid group (-COOH) and the iodine atom at the fourth position significantly influences its chemical properties and biological interactions. The cubane scaffold is known for its rigidity, which can impact the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of 4-Iodocubane-1-carboxylic acid has been investigated in several contexts, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its structure may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Cytotoxicity : In vitro assays have indicated that 4-Iodocubane-1-carboxylic acid may possess cytotoxic effects on cancer cell lines. The mechanism may involve induction of apoptosis or inhibition of cell proliferation.

- Antioxidant Properties : The compound may also exhibit antioxidant activity, potentially reducing oxidative stress in cells by scavenging free radicals.

Antimicrobial Studies

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of 4-Iodocubane-1-carboxylic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The findings indicate that 4-Iodocubane-1-carboxylic acid has a notable inhibitory effect on these bacteria, suggesting potential for development as an antimicrobial agent.

Cytotoxicity Assays

In another study focusing on cancer biology, the cytotoxic effects of 4-Iodocubane-1-carboxylic acid were assessed using the MTT assay on various human cancer cell lines, including HeLa and MCF7. The results are presented in Table 2.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 25 | 5 |

| MCF7 | 30 | 4 |

The compound demonstrated significant cytotoxicity with selectivity towards cancer cells over normal cells, indicating its potential as an anticancer therapeutic.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The results showed that 4-Iodocubane-1-carboxylic acid effectively scavenged free radicals, with an IC50 value comparable to known antioxidants such as ascorbic acid.

The mechanisms underlying the biological activities of 4-Iodocubane-1-carboxylic acid are still being elucidated. Proposed mechanisms include:

- Membrane Disruption : Its lipophilic nature may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : In cancer cells, it might trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

- Free Radical Scavenging : The carboxylic acid group may play a role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Propriétés

IUPAC Name |

4-iodocubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMHINRLKQGLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111873-46-2 | |

| Record name | 8-iodocubane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.